(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
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Overview
Description
Etheroleic acid is a divinyl ether fatty acid that is (9Z,11E,14E)-nonadeca-9,11,14-trienoic acid in which the methylene group at position 10 has been replaced by oxygen. It is a divinyl ether fatty acid and a long-chain fatty acid.
Scientific Research Applications
Biosynthesis and Enzymatic Transformations
Biosynthesis in Garlic Bulbs : A study by Grechkin, Ilyasov, and Hamberg (1997) identified a divinyl ether synthase in garlic bulbs that catalyzes the conversion of specific hydroperoxy-octadecadienoic acids into etherolenic acids, including (9Z,11E,1'E,)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid (Grechkin, Ilyasov, & Hamberg, 1997).
Transformation of Hydroperoxylinoleic Acid : Gardner et al. (1984) studied the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, leading to various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, demonstrating the versatility of such fatty acids in chemical transformations (Gardner, Nelson, Tjarks, & England, 1984).
Chemical Synthesis and Inhibition Studies
Stereoselective Synthesis and Topoisomerase Inhibition : D’yakonov et al. (2015) reported the stereoselective synthesis of related acids and their inhibitory activity against human topoisomerase I and II, indicating potential biomedical applications (D’yakonov et al., 2015).
Chemoenzymatic Synthesis : Johnson and Griengl (1997) discussed the chemoenzymatic synthesis of (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid, highlighting the applicability of biocatalysis in the synthesis of complex organic molecules (Johnson & Griengl, 1997).
Metabolic Pathways and Biological Activity
Lipoxygenase Pathway in Garlic and Flax : Grechkin et al. (1995) and Chechetkin et al. (2008) investigated the lipoxygenase pathways in garlic and flax, respectively, revealing the formation of divinyl ether fatty acids including etherolenic acids, which are crucial in plant metabolism and defense mechanisms (Grechkin, Fazliev, & Mukhtarova, 1995); (Chechetkin et al., 2008).
NMR Studies and Structural Analysis : Medvedeva et al. (2005) and Lie Ken Jie et al. (1997) conducted studies on the structure and nuclear magnetic resonance properties of related fatty acids, contributing to our understanding of their molecular configuration and properties (Medvedeva et al., 2005); (Lie Ken Jie, Pasha, & Alam, 1997).
properties
Product Name |
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
synonyms |
(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid 12-(1'-hexenyloxy)-9,11-dodecadienoic acid etheroleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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